DRP1i27 Dihydrochloride: A Technical Guide to its Mechanism of Action and Application
DRP1i27 Dihydrochloride: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are fundamental to cellular homeostasis, energy production, and signaling. The primary regulator of mitochondrial fission, Dynamin-related protein 1 (Drp1), has emerged as a significant therapeutic target for a range of pathologies characterized by excessive mitochondrial division, including neurodegenerative diseases and ischemia-reperfusion injury.[1] This technical guide provides a detailed examination of DRP1i27, a novel small molecule inhibitor of human Drp1. We delve into its precise mechanism of action, present key quantitative data, outline detailed experimental protocols for its evaluation, and illustrate the associated cellular pathways and workflows.
Core Mechanism of Action: Direct Inhibition of Drp1 GTPase Activity
DRP1i27 is a potent and specific inhibitor of human Drp1.[2][3] Its mechanism is centered on the direct interaction with the enzymatic core of the Drp1 protein.
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Direct Binding: DRP1i27 directly binds to the GTPase domain of human Drp1.[1][4] Molecular docking studies predict that it establishes crucial polar interactions, including hydrogen bonds with the amino acid residues Gln34 and Asp218, within the GTPase binding site.[2][3][5]
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Inhibition of GTPase Activity: Drp1-mediated mitochondrial constriction is an energy-dependent process that requires the hydrolysis of Guanosine Triphosphate (GTP). DRP1i27's presence in the GTPase site effectively inhibits this enzymatic activity, preventing the conversion of GTP to GDP.[1][5] This blockade halts the conformational changes necessary for Drp1 to constrict and sever the mitochondrial membranes.[1]
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Prevention of Mitochondrial Fission: By incapacitating the GTPase function of Drp1, DRP1i27 prevents the final step of mitochondrial division. This leads to a notable shift in mitochondrial dynamics, favoring a more fused, elongated, and interconnected mitochondrial network within the cell.[4][6]
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Drp1-Dependent Effect: The specificity of DRP1i27 is underscored by the fact that it has no discernible effect on mitochondrial morphology in Drp1 knock-out (KO) mouse embryonic fibroblasts (MEFs).[5][6] This confirms that its cellular activity is mediated directly through the inhibition of Drp1.
Signaling Pathway and Point of Inhibition
The process of mitochondrial fission is a multi-step cascade. Under basal conditions, Drp1 is primarily cytosolic. Upon cellular stress or signaling cues, Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins like Fis1, Mff, and MiD49/51. Once assembled, Drp1 oligomerizes into ring-like structures that constrict the mitochondria. DRP1i27 acts at the critical final stage of this pathway by inhibiting the GTPase activity required for constriction and scission.
Quantitative Data Summary
The efficacy and binding characteristics of DRP1i27 have been determined through various biochemical and cell-based assays.
| Parameter | Method | Value | Target System | Reference(s) |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 286 µM | Human Drp1 isoform 3 | [2][3][5][7][8] |
| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 190 µM | Human Drp1 isoform 3 | [2][3][5][7][8] |
| GTPase Activity | In vitro biochemical assay | Significant Inhibition | Human Drp1 | [3][5][6][7] |
| Table 1: Biochemical and Binding Properties of DRP1i27. |
| Parameter | Cell Line(s) | Concentration(s) | Effect | Reference(s) |
| Mitochondrial Morphology | Human and mouse fibroblasts | 0 - 50 µM | Dose-dependent increase in fused mitochondrial networks | [2][3][5][6] |
| Cytoprotection (Ischemia-Reperfusion) | Murine atrial HL-1 cells | 50 µM | Significant reduction in cell death (from 29.55% to 15.17%) | [5][6] |
| Cytoprotection (Chemotherapy) | Human iPSC-derived cardiomyocytes | 50 µM | Significantly reduced cytotoxicity induced by 5 µM Doxorubicin | [5][6] |
| Table 2: Cellular Effects and Efficacy of DRP1i27. |
Key Experimental Protocols
To effectively study the impact of DRP1i27, specific and reproducible methodologies are required. The following are detailed protocols for critical assays.
Protocol 1: Analysis of Mitochondrial Morphology
This protocol is used to visualize and quantify the effect of DRP1i27 on the mitochondrial network.
Methodology:
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Cell Seeding: Plate cells (e.g., human fibroblasts or mouse embryonic fibroblasts) onto glass-bottom confocal dishes or coverslips. Culture in appropriate media until 50-70% confluency is reached.
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Compound Treatment: Prepare a stock solution of DRP1i27 in anhydrous DMSO.[9] On the day of the experiment, dilute the stock to final working concentrations (e.g., 5, 10, 25, 50 µM) in pre-warmed culture medium.[8][9][10] A vehicle control (DMSO) at the same final concentration must be included.
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Incubation: Replace the culture medium with the DRP1i27-containing medium and incubate for a designated period (e.g., 1-24 hours).
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Mitochondrial Staining: Thirty minutes prior to the end of the incubation, add a mitochondrial-specific fluorescent dye, such as MitoTracker™ Red CMXRos (e.g., 100-200 nM final concentration), to the culture medium.[8][10]
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Fixation: Wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8][10]
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Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides. Acquire high-resolution images using a confocal fluorescence microscope.
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Data Analysis: Classify cells based on their dominant mitochondrial morphology:
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Tubular/Elongated: A highly interconnected, filamentous mitochondrial network.[1]
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Fragmented: Predominantly small, spherical, or rod-like mitochondria.[1]
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Intermediate: A mix of tubular and fragmented morphologies.[1]
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Express results as the percentage of cells in each category and perform statistical analysis.
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Protocol 2: In Vitro Drp1 GTPase Activity Assay
This biochemical assay directly measures the inhibitory effect of DRP1i27 on the enzymatic function of Drp1.
Methodology:
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Pre-incubation: In a 96-well plate, pre-incubate purified, recombinant human Drp1 protein (e.g., 0.5 µM) with varying concentrations of DRP1i27 or a vehicle control (DMSO) in an appropriate assay buffer for 20 minutes at room temperature.[10]
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Reaction Initiation: Initiate the enzymatic reaction by adding GTP to a final concentration of 1 mM.[10]
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Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes) to allow for GTP hydrolysis.[10]
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Phosphate Detection: Stop the reaction. Measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent, following the manufacturer's instructions.[10]
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Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm). Calculate the rate of GTP hydrolysis for each concentration of DRP1i27 relative to the vehicle control to determine the extent of inhibition.
Protocol 3: Cellular Protection in a Simulated Ischemia-Reperfusion (SIR) Model
This protocol assesses the cytoprotective capacity of DRP1i27 in a cellular model of cardiac injury.
Methodology:
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Cell Culture: Culture murine atrial HL-1 cells or human iPSC-derived cardiomyocytes in the appropriate growth medium.[6]
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Compound Treatment: Treat the cells with DRP1i27 (e.g., 50 µM) or a vehicle control.[6]
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SIR Induction: Subject the cells to a simulated ischemia-reperfusion protocol. This typically involves replacing the normal culture medium with an "ischemia" buffer and placing the cells in a hypoxic chamber for a period, followed by a return to normal medium and normoxic conditions ("reperfusion").
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Assessment of Cell Death: After the reperfusion period, quantify cell death and cytotoxicity. This can be achieved by:
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Data Analysis: Compare the percentage of cell death or LDH release in the DRP1i27-treated group against the vehicle control group to determine the degree of cytoprotection.[6]
Conclusion and Future Directions
DRP1i27 represents a valuable and specific tool for investigating the role of mitochondrial fission in health and disease.[11] Its direct binding to and inhibition of the human Drp1 GTPase domain provides a clear mechanism of action, which is supported by robust, Drp1-dependent cellular effects.[11] Unlike older inhibitors such as Mdivi-1, which have demonstrated significant off-target effects, DRP1i27 offers higher specificity for human Drp1.[7][11] The provided protocols offer a foundation for researchers to explore the therapeutic potential of inhibiting Drp1 with DRP1i27 in various preclinical models of disease. Further research, particularly in vivo studies, will be critical to validating its efficacy and safety profile for potential clinical translation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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